Distinct Substituent Pattern Drives Unique Reactivity and Physicochemical Profile
The 3-amino-2-ethoxy-6-fluoro substitution pattern in 3-Amino-2-ethoxy-6-fluorobenzonitrile is a key differentiator from other regioisomers. The presence of an ortho-fluorine atom is known to significantly impact the stability of C–C bond activation products in nickel-catalyzed reactions, with each ortho-F substituent contributing -6.6 kcal/mol to the stability, compared to only -1.8 kcal/mol for a meta-F substituent [1]. Furthermore, the substitution pattern directly influences melting point and crystallization behavior. While specific data for the target compound are not available, a study on mono-fluorobenzonitriles showed that ortho-fluorobenzonitrile and meta-fluorobenzonitrile exhibit low melting points, in contrast to para-fluorobenzonitrile [2]. This class-level inference suggests that the target compound's specific ortho, meta, ortho substitution pattern will confer unique physicochemical properties distinct from isomers like 2-Amino-6-fluorobenzonitrile (CAS 77326-36-4), which lacks the ethoxy group and has a reported melting point of 125-128 °C .
| Evidence Dimension | Influence of Fluoro Substitution Pattern on Physicochemical Properties |
|---|---|
| Target Compound Data | Ortho-F, meta-NH₂, ortho-OEt substitution pattern; molecular weight 180.18 g/mol; melting point data not available |
| Comparator Or Baseline | 2-Amino-6-fluorobenzonitrile (CAS 77326-36-4): melting point 125-128 °C; molecular weight 136.13 g/mol; ortho-NH₂, ortho-F substitution |
| Quantified Difference | Class-level inference: ortho-F substitution contributes -6.6 kcal/mol to C–C bond activation stability vs. -1.8 kcal/mol for meta-F. Melting point differences are observed between ortho, meta, and para mono-fluorobenzonitriles. |
| Conditions | Theoretical and computational studies on fluorobenzonitrile derivatives; experimental melting point determination by DSC and crystal structure analysis. |
Why This Matters
The specific substitution pattern dictates the compound's melting point, solubility, and reactivity, making it suitable for synthetic applications where other regioisomers would be unsuitable.
- [1] ScienceDirect. Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. 2023. View Source
- [2] ACS Figshare. Fluorobenzonitriles: Influence of the Substitution Pattern on Melting and Crystallization Properties. 2016. View Source
